N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxepin and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
- **N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Uniqueness
The uniqueness of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25F3N2O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C25H25F3N2O4/c1-3-18(16-9-10-20-21(13-16)34-12-6-11-33-20)29-22(31)14-30-15(2)23(24(32)25(26,27)28)17-7-4-5-8-19(17)30/h4-5,7-10,13,18H,3,6,11-12,14H2,1-2H3,(H,29,31) |
InChI Key |
GOHGNYCHTSMHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C(=C(C4=CC=CC=C43)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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